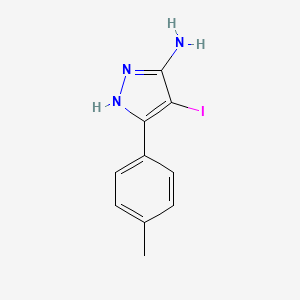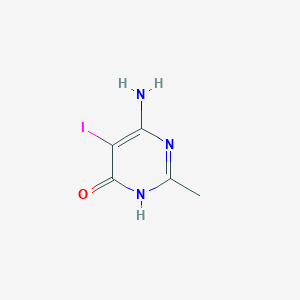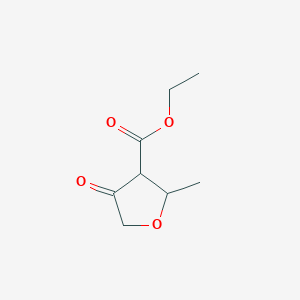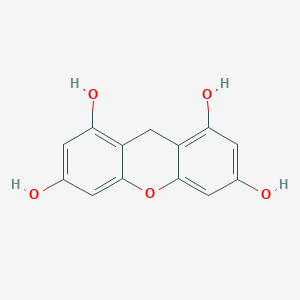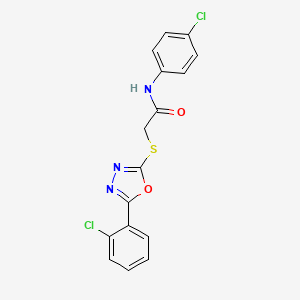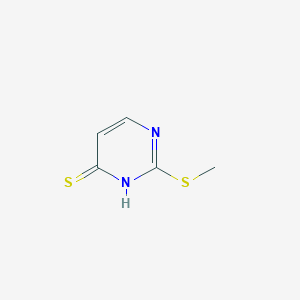
2-Methyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another method involves the condensation of pyridine-4-carboxaldehyde with 2-methylpyrimidine-5-carboxylic acid under basic conditions, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
化学反応の分析
反応の種類
2-メチル-4-(ピリジン-4-イル)ピリミジン-5-カルボン酸は、以下を含むさまざまな種類の化学反応を受けます。
酸化: この化合物は、対応するN-酸化物を形成するために酸化することができます。
還元: 還元反応は、この化合物を対応するアミンに変換することができます。
置換: この化合物は、特にピリジン環で、求核置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤を塩基性条件下で使用することができます。
生成される主な生成物
これらの反応から生成される主な生成物には、N-酸化物、アミン、および元の化合物の置換誘導体が含まれます .
4. 科学研究への応用
2-メチル-4-(ピリジン-4-イル)ピリミジン-5-カルボン酸は、科学研究において幅広い用途を持っています。
化学: それは、より複雑な複素環式化合物の合成のための構成要素として使用されます。
生物学: この化合物は、抗炎症作用や抗菌作用など、その潜在的な生物活性について研究されています.
医学: それは、特にさまざまな生物学的標的に結合する能力のために、創薬におけるその潜在的な用途について調査されています。
科学的研究の応用
2-Methyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
作用機序
2-メチル-4-(ピリジン-4-イル)ピリミジン-5-カルボン酸の作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合し、その活性を調節することができます。 たとえば、炎症経路に関与する特定の酵素の活性を阻害し、抗炎症効果を発揮する可能性があります .
6. 類似の化合物との比較
類似の化合物
- 2-(ピリジン-2-イル)ピリミジン-5-カルボン酸
- 4-メチル-3-[(4-(3-ピリジニル)-2-ピリミジニル]アミノ]安息香酸
- 2-[3-(1-メチル-ピペリジン-4-イル)-プロピルアミノ]-ピリミジン-5-カルボン酸
独自性
2-メチル-4-(ピリジン-4-イル)ピリミジン-5-カルボン酸は、その特定の置換パターンによって独特であり、それは独特の化学的および生物学的特性を付与します。 ピリジン環とピリミジン環の組み合わせは、潜在的な治療用途を持つ新規化合物の開発のための汎用性の高い足場になっています .
類似化合物との比較
Similar Compounds
- 2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid
- 4-Methyl-3-[(4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid
- 2-[3-(1-Methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxylic acids
Uniqueness
2-Methyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of pyridine and pyrimidine rings makes it a versatile scaffold for the development of new compounds with potential therapeutic applications .
特性
IUPAC Name |
2-methyl-4-pyridin-4-ylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-7-13-6-9(11(15)16)10(14-7)8-2-4-12-5-3-8/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCWZINYRXSUSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C2=CC=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
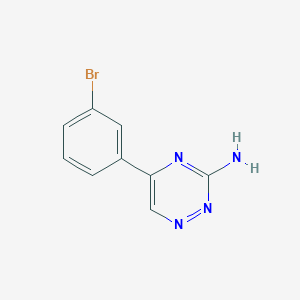
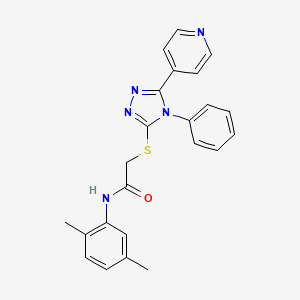
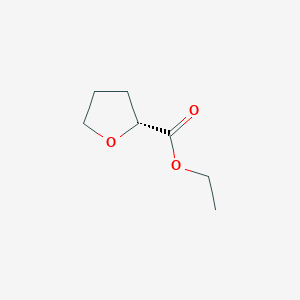
![2-bromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole](/img/structure/B11771536.png)
